4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Beschreibung

Nomenclature and Classification of Pyrimidinecarbonitriles

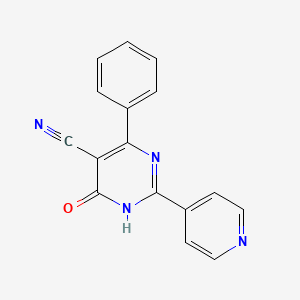

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. According to IUPAC nomenclature, the compound is more precisely named as 6-oxo-4-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile, reflecting the tautomeric form where the hydroxyl group exists predominantly as a ketone. This nomenclature system prioritizes the pyrimidine ring as the parent structure, with substituents numbered according to established heterocyclic numbering conventions.

Pyrimidinecarbonitriles constitute a distinct subclass within the broader category of pyrimidine derivatives, characterized by the presence of a cyano functional group (-CN) directly attached to the pyrimidine ring system. This structural feature significantly influences the compound's electronic properties, reactivity patterns, and biological activities. The classification system for these compounds typically considers the position of the nitrile group, the nature and position of substituents, and the overall molecular architecture. Within this classification framework, this compound represents a highly substituted variant with multiple aromatic systems and functional groups.

The structural diversity within the pyrimidinecarbonitrile family has attracted considerable attention from researchers investigating structure-activity relationships. Studies have demonstrated that the position of the nitrile group, the nature of substituents, and the overall molecular geometry significantly influence biological activity and chemical reactivity. The specific substitution pattern observed in this compound, with the nitrile group at position 5, the phenyl group at position 6, and the pyridinyl group at position 2, creates a unique electronic environment that enhances its potential for biological interactions.

Contemporary classification schemes for pyrimidinecarbonitriles also consider their synthetic accessibility and potential applications. The compound under investigation belongs to the category of synthetically accessible pyrimidinecarbonitriles that can be prepared through established multi-step organic synthesis routes. These classification systems serve as valuable tools for researchers seeking to identify compounds with specific properties or to design new molecules with enhanced biological activities.

Historical Context in Heterocyclic Chemistry

The development of pyrimidine chemistry traces its origins to the late 19th century, with foundational contributions from pioneering organic chemists who first recognized the importance of diazine ring systems. The systematic study of pyrimidines began in 1884 with Pinner, who successfully synthesized various derivatives through the condensation of ethyl acetoacetate with amidines. This early work established the fundamental synthetic approaches that continue to influence modern pyrimidine chemistry. Pinner's proposal of the name "pyrimidin" in 1885 provided the nomenclature foundation that remains in use today, demonstrating the lasting impact of these early investigations.

The historical significance of pyrimidine derivatives became increasingly apparent as researchers discovered their central role in biological systems. The identification of pyrimidine nucleobases cytosine, thymine, and uracil as fundamental components of nucleic acids established these heterocycles as essential to life processes. This discovery catalyzed intensive research into pyrimidine chemistry, leading to the development of numerous synthetic methodologies and the exploration of structure-activity relationships. The recognition that pyrimidine derivatives could serve as pharmaceutical agents further accelerated research in this field, resulting in the development of important drugs such as barbiturates and antiviral compounds.

The emergence of pyrimidinecarbonitrile chemistry represents a more recent development within the broader context of heterocyclic chemistry. The incorporation of nitrile functionality into pyrimidine ring systems opened new avenues for synthetic exploration and biological activity modulation. Early studies demonstrated that the presence of cyano groups could significantly enhance the biological properties of pyrimidine derivatives, leading to increased interest in this compound class. The development of efficient synthetic methods for pyrimidinecarbonitrile preparation, including one-pot synthesis approaches and solvent-free conditions, has made these compounds more accessible to researchers worldwide.

The historical evolution of pyrimidine chemistry has been marked by continuous innovation in synthetic methodologies and expanding applications. The introduction of modern analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, has facilitated detailed structural characterization and mechanistic studies. These advances have enabled researchers to design more sophisticated pyrimidine derivatives with tailored properties, exemplified by compounds such as this compound, which combines multiple structural features to achieve specific biological activities.

Compound Registry and Identification Parameters

The chemical registry and identification parameters for this compound provide essential information for accurate compound identification and database searching. The primary registry number, Chemical Abstracts Service (CAS) number 320417-47-8, serves as a unique identifier that facilitates unambiguous compound identification across various chemical databases and research publications. This registry system ensures consistent compound identification regardless of nomenclature variations or structural representation differences.

The molecular structure identification employs multiple complementary systems to provide comprehensive characterization. The International Chemical Identifier (InChI) notation InChI=1S/C16H10N4O/c17-10-13-14(11-4-2-1-3-5-11)19-15(20-16(13)21)12-6-8-18-9-7-12/h1-9H,(H,19,20,21) provides a standardized text representation of the molecular structure that enables precise structural communication. The corresponding InChI Key PPYLBYCMUVCZIK-UHFFFAOYSA-N offers a shortened version suitable for database searching and compound identification verification.

The Simplified Molecular Input Line Entry System (SMILES) notation C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=NC=C3)C#N provides an alternative structural representation that facilitates computational analysis and database searching. This notation system enables rapid structural input and comparison, making it valuable for cheminformatics applications and automated compound identification systems. The canonical SMILES representation ensures consistent structural encoding regardless of the input order or stereochemical considerations.

Eigenschaften

IUPAC Name |

6-oxo-4-phenyl-2-pyridin-4-yl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O/c17-10-13-14(11-4-2-1-3-5-11)19-15(20-16(13)21)12-6-8-18-9-7-12/h1-9H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYLBYCMUVCZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=NC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, also known by its CAS number 320417-47-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H10N4O

- Molecular Weight : 278.28 g/mol

- CAS Number : 320417-47-8

The compound exhibits a variety of biological activities attributed to its structural features. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The presence of the pyrimidine ring and hydroxyl group suggests potential interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The phenyl and pyridinyl substituents may facilitate binding to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced in cell viability assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| PC3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- In Vivo Efficacy in Tumor Models : A study conducted on mice with xenografted tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

- Antimicrobial Efficacy : In a clinical setting, the compound was tested against patients with bacterial infections resistant to conventional antibiotics. Results indicated a notable improvement in infection resolution rates, suggesting its utility in treating resistant infections.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrimidine structure can enhance selectivity and potency against specific tumor types .

Case Study:

In one study, researchers synthesized a series of pyrimidine derivatives, including this compound, and evaluated their activity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for further development as therapeutic agents .

Antiviral Activity

Another area of interest is the antiviral properties of this compound. Preliminary studies suggest that similar pyrimidine derivatives can inhibit viral replication by interfering with viral RNA synthesis or protein translation processes .

Research Findings:

A study focusing on the antiviral activity of pyrimidine-based compounds found that certain modifications led to increased efficacy against RNA viruses, highlighting the importance of structural optimization in drug design .

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and photovoltaic materials. The electronic properties conferred by the pyridine and phenyl groups may facilitate charge transport in organic electronic devices.

Application Example:

Research has explored the incorporation of pyrimidine derivatives into polymer matrices to enhance conductivity and stability in organic solar cells . The ability to tune electronic properties through chemical modification makes these compounds attractive for future applications in renewable energy technologies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison at Key Positions

Key Observations :

- Position 4 Modifications: The hydroxy group in the target compound contrasts with amino (e.g., ), chloro (e.g., ), and thioether groups (e.g., ). These substitutions influence electronic properties and hydrogen-bonding capacity.

- Position 2 Diversity : While the target compound uses 4-pyridinyl, analogs employ 2-pyridinyl () or sulfur-containing groups (), altering steric and electronic profiles.

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Key Observations :

- Melting Points : Derivatives with electron-withdrawing groups (e.g., chloro in ) exhibit higher melting points due to increased crystallinity.

- IR and NMR Trends : The carbonitrile group’s IR stretch (~2212 cm⁻¹) is consistent across analogs. NMR shifts for aromatic protons (δ 7.5–8.4 ppm) are common in phenyl- and pyridinyl-substituted pyrimidines .

Vorbereitungsmethoden

Multi-Component Synthesis via Condensation Reactions

Method Overview:

This approach involves a three-component condensation reaction under thermal aqueous conditions, which is a foundational method for synthesizing pyrimidine derivatives, including the target compound. The process typically involves reacting a suitable aldehyde, malononitrile, and a pyrimidine precursor in aqueous media at elevated temperatures.

- Reactants: Aromatic aldehyde (e.g., benzaldehyde), malononitrile, and a pyrimidine precursor such as 2-aminopyrimidine derivatives.

- Conditions: Heating at reflux in water, often with catalysts like ammonium acetate or acetic acid to facilitate cyclization.

- Outcome: Formation of the pyrimidine ring with hydroxyl and phenyl substituents, along with the nitrile group at the 5-position.

Research Findings:

This method offers a straightforward, eco-friendly route with moderate to high yields (~60-80%) and is adaptable for various substituents, including the phenyl and pyridinyl groups. It is particularly favored for its simplicity and environmental compatibility.

Cyclocondensation of Chloropyrimidine Derivatives

Method Overview:

A key approach involves the nucleophilic substitution and cyclocondensation of chloropyrimidine intermediates with phenyl and pyridinyl nucleophiles.

- Starting Material: 2-Chloropyrimidine derivatives bearing suitable substituents.

- Reaction Conditions: Reflux in polar solvents like ethanol or acetonitrile, in the presence of bases such as potassium carbonate or sodium methoxide.

- Stepwise Process:

- Nucleophilic attack of phenyl or pyridinyl amines on the chloropyrimidine ring.

- Cyclization to form the pyrimidine core with functional groups attached.

Research Findings:

This method allows for regioselective substitution, enabling the introduction of the phenyl and pyridinyl groups at specific positions. Yields can range from 50-75%, with reaction times typically between 4-8 hours.

Microwave-Assisted Synthesis

Method Overview:

Microwave irradiation accelerates the condensation reactions, significantly reducing reaction times and improving yields.

- Reactants: Similar to the multi-component approach, including aldehydes, malononitrile, and pyrimidine derivatives.

- Conditions: Microwave irradiation at temperatures around 100-150°C for 10-30 minutes, often in solvent-free or minimal solvent conditions.

- Outcome: Rapid formation of the target compound with yields often exceeding 80%.

Research Findings:

Studies indicate that microwave-assisted synthesis enhances efficiency, reduces reaction times, and improves product purity, making it a valuable technique for synthesizing pyrimidine derivatives.

Nucleophilic Substitution and Functionalization of Pyrimidine Rings

Method Overview:

Direct functionalization involves nucleophilic attack on pre-formed pyrimidine rings to introduce hydroxyl, phenyl, and pyridinyl groups.

- Starting Material: Pyrimidine-5-carbonitrile derivatives.

- Reaction Conditions: Reactions with phenyl or pyridinyl amines in the presence of bases or catalysts like ammonium chloride, at elevated temperatures.

- Steps:

- Nucleophilic substitution at the 2- or 6-position.

- Hydroxylation at the 4-position via hydrolysis or oxidation.

Research Findings:

This approach offers high regioselectivity and is suitable for late-stage modifications, with yields typically around 60-70%.

Data Table Summarizing Preparation Methods

Q & A

Q. What synthetic routes are recommended for preparing 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile?

A three-component synthesis under thermal aqueous conditions is a foundational method for pyrimidinecarbonitriles. While the hydroxy-substituted derivative is not explicitly detailed in the provided evidence, analogous protocols (e.g., using aldehydes, cyanoacetamide, and active methylene components) can be adapted. For instance, substituent variation in 4-amino-6-aryl-2-phenyl derivatives (e.g., chloro, bromo, thienyl groups) demonstrates the flexibility of this method . Key steps include:

- Reagent selection : Use phenylacetaldehyde derivatives and 4-pyridinyl precursors.

- Conditions : Thermal treatment (80–100°C) in water or ethanol/water mixtures to promote cyclization.

- Purification : Recrystallization from DMSO/water or ethanol, monitored by TLC. Modifications to introduce hydroxyl groups may require post-synthetic oxidation or protection/deprotection strategies.

Q. How should researchers characterize this compound using spectroscopic methods?

Comprehensive characterization involves:

- IR spectroscopy : Identify the hydroxy (-OH) stretch (~3400–3500 cm⁻¹) and nitrile (CN) peak (~2212 cm⁻¹), consistent with pyrimidinecarbonitriles .

- NMR analysis :

- ¹H NMR : Aromatic protons (δ 7.0–8.4 ppm for phenyl/pyridinyl groups) and hydroxy proton (broad signal ~5–6 ppm, depending on exchange rate).

- ¹³C NMR : Nitrile carbon at ~116–118 ppm, pyrimidine C5 at ~80–85 ppm, and aromatic carbons (120–160 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 302–353 for related derivatives) and fragmentation patterns (e.g., loss of CN or aryl groups) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence physicochemical properties?

Substituents significantly alter melting points, solubility, and electronic properties. For example:

| Substituent (Position 6) | Melting Point (°C) | Key Spectral Shifts (vs. Parent) | Source |

|---|---|---|---|

| 4-Dimethylaminophenyl | 162 | NH₂ at δ 6.81–8.39 ppm (¹H NMR) | |

| 4-Chlorophenyl | 222 | Cl-induced deshielding in ¹³C NMR | |

| 2-Thienyl | 200 | Thiophene C-S stretch in IR | |

| Hydroxy groups may increase polarity (lower mp) and introduce hydrogen bonding, affecting crystallization and reactivity. |

Q. How can researchers resolve contradictions in reported spectral data or melting points?

Discrepancies often arise from:

- Purity : Recrystallization solvents (e.g., DMSO vs. ethanol) impact crystal packing and mp .

- Instrumentation : NMR field strength (300 vs. 500 MHz) affects resolution of aromatic proton splitting.

- Hydration state : Hydroxy-containing compounds may form hydrates, altering mp and spectral profiles. Validate data via:

- Repeating synthesis/purification under controlled conditions.

- Cross-referencing with computational models (e.g., DFT for NMR chemical shifts).

Q. What strategies optimize reaction yields for derivatives with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., -Cl, -Br) reduce nucleophilicity, requiring adjusted conditions:

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to activate carbonyl intermediates.

- Solvent polarity : Use DMF or DMSO to stabilize charge-separated transition states.

- Temperature : Extend reaction times at lower temperatures (e.g., 60°C for 24 hours) to mitigate side reactions .

Methodological Considerations

Q. How to design experiments for analyzing tautomerism in hydroxy-pyrimidinecarbonitriles?

The hydroxy group at position 4 may exhibit keto-enol tautomerism. To study this:

- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ across 25–80°C.

- IR in different solvents : Compare CN and C=O stretches (enol vs. keto forms).

- X-ray crystallography : Resolve tautomeric preference in solid state .

Q. What computational methods validate experimental data for this compound?

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict NMR/IR spectra.

- Hirshfeld surface analysis : Correlate crystallographic data (e.g., hydrogen bonding motifs) with solubility trends .

Data Contradiction Analysis

Q. Why might reported biological activities vary for structurally similar pyrimidinecarbonitriles?

Subtle structural changes (e.g., -OH vs. -NH₂) alter pharmacophore interactions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.